![molecular formula C22H18BrClN2O4S B2623951 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 315240-74-5](/img/structure/B2623951.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a chemical compound with the molecular formula C22H18BrClN2O4S and a molecular weight of 521.81 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-(dimethylsulfamoyl)benzoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of more efficient and cost-effective reagents and solvents. Additionally, industrial production may involve the use of advanced purification techniques, such as column chromatography or recrystallization, to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby reducing inflammation or inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: This compound has a different functional group (chloroacetamide) compared to the dimethylsulfamoyl group in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIMBAWHUOGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2623868.png)
![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/new.no-structure.jpg)
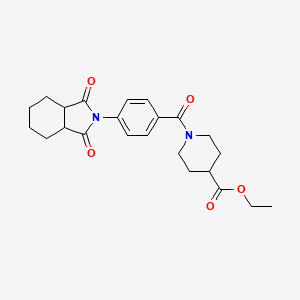
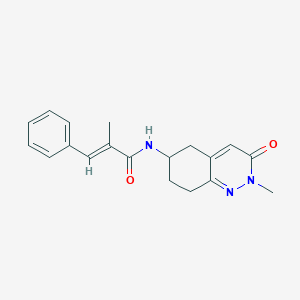

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)
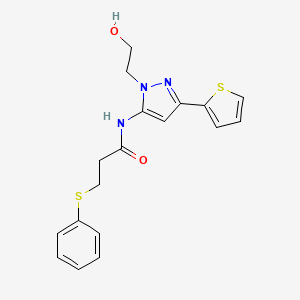

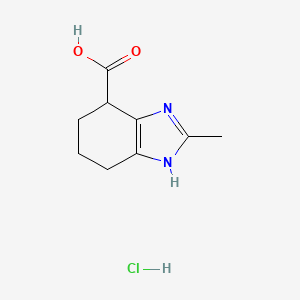
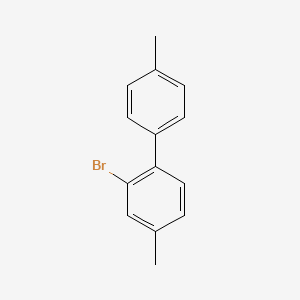
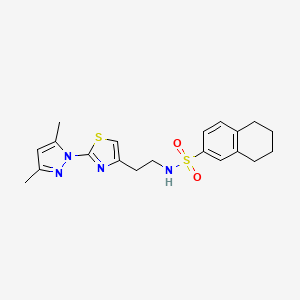
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
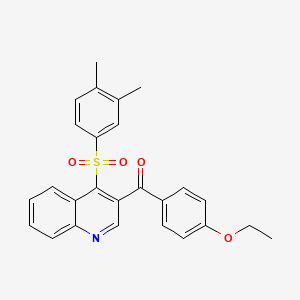
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2623888.png)
